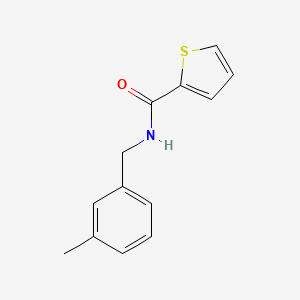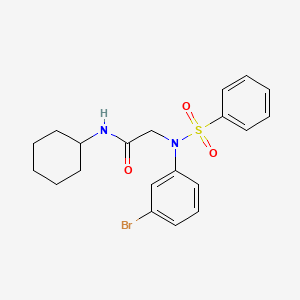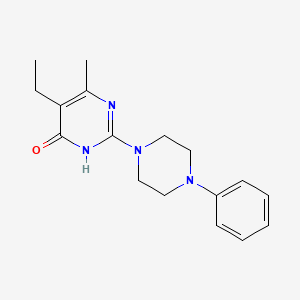![molecular formula C22H28N2OS B6032517 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide](/img/structure/B6032517.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide involves the activation of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily found in immune cells and are involved in the regulation of inflammation and immune response. Activation of CB2 receptors by this compound results in the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, decrease pain, and improve immune function. Additionally, it has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide has several advantages and limitations for lab experiments. One of the main advantages is its potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases. However, its limitations include its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research on N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research is needed to explore its potential applications in the treatment of various diseases such as epilepsy, chronic pain, and inflammation. Furthermore, the potential neuroprotective effects of this compound should be further investigated for the treatment of neurodegenerative diseases. Finally, the potential side effects and toxicity of this compound should be thoroughly studied to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its anti-inflammatory, analgesic, and anticonvulsant properties make it a potential candidate for the treatment of various diseases. Further research is needed to explore its potential applications and ensure its safety for human use.
Métodos De Síntesis
The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with piperidine and thienylmagnesium bromide, followed by the addition of butanoyl chloride. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-4-(2-thienyl)butanamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various diseases such as epilepsy, chronic pain, and inflammation.
Propiedades
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-4-thiophen-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2OS/c25-22(11-3-9-21-10-5-13-26-21)23-19-8-4-12-24(16-19)20-14-17-6-1-2-7-18(17)15-20/h1-2,5-7,10,13,19-20H,3-4,8-9,11-12,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRZKTCUCLYUOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)NC(=O)CCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methyl-2-pyridinyl)ethyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide trifluoroacetate](/img/structure/B6032445.png)
![methyl 3-{3-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6032459.png)
![3-{1-[3-(1,2-oxazinan-2-yl)propanoyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6032460.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(3-methoxyphenyl)benzamide](/img/structure/B6032464.png)
![4-[1-(1-adamantylcarbonyl)-2-pyrrolidinyl]-5-ethyl-3-methylisoxazole](/img/structure/B6032479.png)


![5-{[(3-methoxyphenyl)amino]methyl}-2-(3-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6032504.png)

![N-(4-methylphenyl)-2-[(4-oxo-3,4-dihydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6032522.png)
![2-methoxy-5-[(1-methylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]phenol](/img/structure/B6032523.png)

![N-[7,7-dimethyl-2-(4-morpholinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-methyl-3-furamide](/img/structure/B6032533.png)
![N-(dicyclopropylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B6032558.png)